2-Fluoroquinoline-4-carbonitrile
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Overview
Description
2-Fluoroquinoline-4-carbonitrile is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with malononitrile in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form fused ring systems.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or piperidine in solvents like dioxane.
Cycloaddition: Catalysts such as palladium or copper in the presence of ligands.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Amino or thiol-substituted quinolines.
Cycloaddition: Fused heterocyclic compounds.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
2-Fluoroquinoline-4-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, anticancer, and antiviral agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It finds applications in the synthesis of dyes, agrochemicals, and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-Fluoroquinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity. For instance, in antimicrobial applications, it inhibits bacterial DNA gyrase, preventing DNA replication and transcription .
Comparison with Similar Compounds
2-Fluoroquinoline: Lacks the carbonitrile group but shares similar biological activities.
4-Cyanoquinoline: Lacks the fluorine atom but has comparable chemical properties.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.
Uniqueness: 2-Fluoroquinoline-4-carbonitrile is unique due to the presence of both the fluorine atom and the carbonitrile group, which together enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and other research applications .
Properties
CAS No. |
50504-19-3 |
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Molecular Formula |
C10H5FN2 |
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H |
InChI Key |
IMQCODQSTSFYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)F)C#N |
Origin of Product |
United States |
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